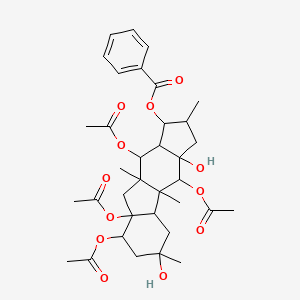

5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane

Description

Properties

Molecular Formula |

C35H46O12 |

|---|---|

Molecular Weight |

658.7 g/mol |

IUPAC Name |

(4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate |

InChI |

InChI=1S/C35H46O12/c1-18-14-34(42)26(27(18)46-29(40)23-12-10-9-11-13-23)28(44-20(3)37)32(7)17-35(47-22(5)39)24(33(32,8)30(34)45-21(4)38)15-31(6,41)16-25(35)43-19(2)36/h9-13,18,24-28,30,41-42H,14-17H2,1-8H3 |

InChI Key |

YOOFGOIZRALNAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5(C(C4(C2OC(=O)C)C)CC(CC5OC(=O)C)(C)O)OC(=O)C)C)OC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation and Characterization of 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane from Euphorbia peplus

Abstract: Euphorbia peplus, commonly known as petty spurge, is a rich source of structurally diverse and biologically active diterpenoids.[1][2][3] The pepluane class of diterpenes, in particular, has garnered significant interest for its potential therapeutic applications. This guide provides a comprehensive, in-depth methodology for the isolation, purification, and structural elucidation of a specific pepluane polyester, 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane, from the whole plant material of E. peplus. The protocol herein details a multi-step process commencing with solvent extraction and liquid-liquid partitioning, followed by a sequential chromatographic strategy involving column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC). The causality behind each methodological choice is explained, ensuring a reproducible and validated workflow. Final structural confirmation is achieved through modern spectroscopic techniques. This document is intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Significance of Euphorbia peplus and Pepluane Diterpenoids

The genus Euphorbia is one of the largest in the plant kingdom and is renowned for its chemical diversity, particularly its production of complex macrocyclic diterpenoids.[3][4] Euphorbia peplus L., a small annual herb, has a long history in traditional medicine for treating skin conditions.[5] This folkloric use has been substantiated by modern science, leading to the development of ingenol mebutate (Picato®), a diterpenoid ester derived from E. peplus sap, approved for the treatment of actinic keratosis.[4][6][7]

Beyond the well-studied ingenanes, E. peplus elaborates a variety of other diterpene skeletons, including jatrophanes and the rare pepluanes.[2][3][8] Pepluane diterpenoids are characterized by a unique carbocyclic framework and are often found as complex polyesters, substituted with acetate, benzoate, and other acyl groups. These substitutions are critical for their biological activity, which can range from anti-inflammatory to cytotoxic effects.[9]

The target compound, This compound , represents a highly oxygenated and esterified member of this class. Isolating such compounds in pure form is essential for rigorous biological evaluation and for providing a scaffold for semi-synthetic modifications in drug discovery programs. The complexity of the plant's chemical matrix necessitates a robust and systematic purification strategy.[10]

A Validated Workflow for Isolation and Purification

The isolation of a specific, low-abundance natural product is a process of systematic enrichment. The workflow is designed to sequentially remove classes of interfering compounds based on their physicochemical properties (e.g., polarity, size, charge), culminating in the isolation of the target molecule.

Caption: Overall workflow for the isolation of the target pepluane diterpenoid.

Experimental Protocols

Plant Material and Extraction

-

Collection and Preparation: Whole, aerial parts of Euphorbia peplus are collected and air-dried in a well-ventilated area, protected from direct sunlight to prevent photochemical degradation of constituents. The dried material is then coarsely powdered using a mechanical grinder.

-

Solvent Extraction:

-

Rationale: Acetone or dichloromethane (CH2Cl2) are effective solvents for extracting diterpene polyesters due to their intermediate polarity.[9][11][12] Acetone is often preferred for its ability to extract a broad range of compounds, while CH2Cl2 can be more selective.

-

Protocol:

-

Macerate the powdered plant material (e.g., 1 kg) in acetone (5 L) at room temperature for 72 hours with occasional agitation.

-

Filter the extract through cheesecloth and then filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude acetone extract.

-

-

Liquid-Liquid Partitioning

Rationale: This step fractionates the crude extract based on polarity. It is a critical clean-up step to remove highly non-polar compounds (e.g., fats, waxes, chlorophylls) and highly polar compounds (e.g., sugars, salts), thereby enriching the diterpenoids in a fraction of intermediate polarity.

-

Protocol:

-

Suspend the crude acetone extract (e.g., 50 g) in a 90% methanol-water solution (500 mL).

-

Transfer the suspension to a separatory funnel and extract with n-hexane (3 x 500 mL). The hexane layer, containing non-polar constituents, is discarded.

-

The aqueous methanol layer is then extracted sequentially with dichloromethane or ethyl acetate (3 x 500 mL). The target pepluane diterpenoids will partition into this moderately polar organic phase.

-

Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the diterpenoid-enriched ethyl acetate fraction.

-

Primary Purification: Silica Gel Column Chromatography

Rationale: This is the primary chromatographic step for separating the complex mixture in the ethyl acetate fraction. Silica gel, a polar stationary phase, separates compounds based on their polarity. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, allows for the sequential elution of compounds from least to most polar.

-

Protocol:

-

Adsorb the ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel (20 g) to create a dry slurry.

-

Load the slurry onto a silica gel column (e.g., 500 g, 60-120 mesh) packed in n-hexane.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 95:5, 90:10, 80:20, 50:50, 0:100 v/v), followed by a methanol wash.

-

Collect fractions of a fixed volume (e.g., 250 mL).

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable developing system (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light (254 nm) and by staining with an appropriate reagent (e.g., ceric sulfate).

-

Combine fractions that show a similar TLC profile corresponding to the target compound's expected polarity.

-

Final Purification: Semi-Preparative HPLC

Rationale: High-Performance Liquid Chromatography offers superior resolution compared to column chromatography and is essential for isolating the target compound to a high degree of purity (>95%).[13] A reversed-phase (C18) column is typically used, where separation is based on hydrophobicity.

-

Protocol:

-

Dissolve the combined, enriched fractions from the silica gel column in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample onto a semi-preparative reversed-phase C18 HPLC column (e.g., 250 x 10 mm, 5 µm).

-

Elute with an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions must be optimized based on analytical HPLC runs. A typical starting point could be 60% acetonitrile in water.

-

Monitor the elution using a UV detector, typically at a wavelength around 210 nm or 230 nm to detect the benzoyloxy chromophore.[14]

-

Collect the peak corresponding to the retention time of the target compound.

-

Concentrate the collected fraction under reduced pressure and/or by lyophilization to obtain the pure compound.

-

Data Presentation and Yield

The efficiency of the isolation process should be tracked at each stage. The following table provides an example of a purification summary.

| Purification Step | Starting Mass (g) | Mass of Fraction (g) | Yield (%) | Purity (%) |

| Crude Acetone Extract | 1000 (Dry Plant) | 50.0 | 5.0 | <1 |

| Ethyl Acetate Fraction | 50.0 | 10.0 | 20.0 | ~5-10 |

| Silica Column Pool | 10.0 | 0.5 | 5.0 | ~60-70 |

| Purified Compound (HPLC) | 0.5 | 0.025 | 5.0 | >95 |

Note: Yields and purities are illustrative and will vary based on plant material quality and experimental conditions.

Structural Elucidation

Once isolated, the identity and structure of this compound must be confirmed using spectroscopic methods. This process is crucial for validating the final product.[8][11]

Caption: Spectroscopic techniques for final structural validation.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula.

-

¹H NMR (Proton NMR): Identifies all the unique proton environments in the molecule. Integration of the signals gives the relative number of protons, and coupling patterns reveal adjacent protons. The chemical shifts will confirm the presence of acetyl methyl groups, aromatic protons from the benzoyl group, and various methine protons on the diterpene core.

-

¹³C NMR (Carbon NMR): Identifies all the unique carbon environments. Chemical shifts distinguish between sp³, sp², and carbonyl carbons, confirming the presence of the core structure and the ester functionalities.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the structure.

-

COSY establishes proton-proton (¹H-¹H) spin-coupling networks, allowing for the tracing of contiguous proton systems within the pepluane skeleton.

-

HSQC correlates each proton with its directly attached carbon, assigning the carbon signals based on the more easily assigned proton signals.

-

HMBC is the key experiment for connecting the pieces. It shows correlations between protons and carbons that are two or three bonds away, linking different spin systems and definitively placing the acetate and benzoate groups at their respective positions (C-5, C-8, C-9, C-14, and C-3).

-

By combining the data from these experiments, the complete, unambiguous structure and relative stereochemistry of this compound can be determined and validated against published data if available.[11][15]

References

- 1. researchgate.net [researchgate.net]

- 2. Diterpenoids from Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Research Portal [research.usc.edu.au]

- 6. policycommons.net [policycommons.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Pepluane and Paraliane Diterpenoids from Euphorbia peplus with Potential Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Isolation and structure revision of pepluane diterpenoids from euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Characterization of 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane: A Technical Guide for Researchers

Introduction

5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane is a complex diterpenoid belonging to the pepluane class.[1] Isolated from Euphorbia peplus, a plant with a history in traditional medicine, this molecule represents a significant area of interest for natural product chemists and drug discovery professionals.[2][3] The intricate stereochemistry and dense oxygenation of the pepluane skeleton present both a challenge and an opportunity for the development of novel therapeutic agents. This guide provides a comprehensive overview of the characterization of this specific pepluane diterpenoid, focusing on its isolation, structural elucidation through advanced spectroscopic techniques, and an exploration of its potential biological activities.

The pepluane scaffold, a tetracyclic 5/6/5/6 ring system, is a rare and intriguing molecular architecture.[1] Diterpenoids from Euphorbia species are renowned for their diverse biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance-reversing properties.[1][2][4] This document serves as a technical resource for researchers, offering insights into the experimental methodologies and data interpretation crucial for the study of this and related natural products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₅H₄₆O₁₂ | --INVALID-LINK-- |

| Molecular Weight | 658.74 g/mol | --INVALID-LINK-- |

| CAS Number | 219916-77-5 | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK-- |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |

Isolation and Purification

The isolation of pepluane diterpenoids from Euphorbia peplus is a multi-step process that leverages the polarity differences between the various phytochemicals present in the plant extract. The following is a generalized protocol based on established methodologies for isolating diterpenoids from this species. The original isolation of this compound was reported by Hohmann et al. (1999).[4][5]

Experimental Protocol: Extraction and Isolation

-

Plant Material Collection and Extraction:

-

Fresh, whole, undried plant material of Euphorbia peplus is collected.

-

The plant material is macerated and extracted with a moderately polar solvent, such as dichloromethane (CH₂Cl₂) or acetone, at room temperature.[4][6] This choice of solvent is critical for efficiently extracting diterpenoid esters while minimizing the co-extraction of highly polar compounds like chlorophylls and sugars.

-

The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

-

-

Solvent Partitioning:

-

The crude extract is subjected to liquid-liquid partitioning to perform a preliminary fractionation. A common scheme involves partitioning between n-hexane and 90% methanol to remove nonpolar constituents like fats and waxes. The methanolic layer, containing the diterpenoids, is retained.

-

-

Chromatographic Separation:

-

Silica Gel Column Chromatography: The enriched diterpenoid fraction is subjected to column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is employed. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles are further purified by preparative HPLC. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of methanol or acetonitrile in water. This step is crucial for separating structurally similar diterpenoid isomers.

-

Workflow for Isolation

Caption: Generalized workflow for the isolation of the target compound.

Structural Elucidation

The determination of the complex three-dimensional structure of this compound relies on a combination of advanced spectroscopic techniques. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, is the cornerstone of this process.[4][5] Mass spectrometry provides crucial information about the molecular weight and elemental composition. The stereostructure of the first pepluane diterpenoid was revised using X-ray crystallography, a technique that provides unambiguous proof of the relative and absolute stereochemistry.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the proton (¹H) and carbon (¹³C) NMR signals is essential for confirming the planar structure and relative stereochemistry of the molecule. While the specific spectral data for this compound from its primary literature is not fully available in the initial search, a representative summary based on the known structure is provided below.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Multiplicity |

| Data from primary literature would be tabulated here. | |

| Example: 7.95-8.05 | m |

| Example: 7.40-7.55 | m |

| Example: 1.95-2.15 | s |

Note: The above table is a template. The actual, detailed NMR data would be populated from the primary research article by Hohmann et al. (1999).

Key 2D NMR Correlations:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, allowing for the tracing of the carbon backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different spin systems and assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing crucial information for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of C₃₅H₄₆O₁₂ by providing a highly accurate mass measurement.

Structural Diagram

Caption: 2D chemical structure of the target compound.

Biological Activity

Diterpenoids isolated from Euphorbia peplus are known to exhibit a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent.[2][4]

Anti-inflammatory Activity

The anti-inflammatory potential of pepluane diterpenoids is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[6][7] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

For this compound, a reported IC₅₀ value for the inhibition of LPS-induced nitric oxide production in RAW 264.7 cells is greater than 50 μM.[8] This suggests a lower in vitro anti-inflammatory potency compared to other diterpenoids isolated from the same plant, some of which have IC₅₀ values in the range of 2-5 μM.[4]

The mechanism of anti-inflammatory action for some related diterpenoids involves the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.[4]

Cytotoxic Activity

While many diterpenoids from Euphorbia peplus show cytotoxic activity against various cancer cell lines, the specific cytotoxic profile of this compound is not detailed in the currently available literature. Structure-activity relationship (SAR) studies on related compounds suggest that the presence and position of ester functional groups can significantly influence cytotoxicity.[4] For instance, the presence of a benzoyloxy group at C-16 in some diterpenoids has been associated with moderate cytotoxic activity.[4]

Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition)

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The plates are incubated for 18-24 hours.

-

Nitrite Quantification: The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured using a microplate reader, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathway Diagram

Caption: Postulated anti-inflammatory mechanism of action for related diterpenoids.

Conclusion and Future Directions

This compound is a structurally complex natural product with a well-defined chemical identity. The methodologies for its isolation and structural elucidation are well-established within the field of phytochemistry. While its in vitro anti-inflammatory activity appears to be modest compared to other compounds from Euphorbia peplus, further investigations into its effects on other biological targets are warranted.

Future research could focus on:

-

Total Synthesis: The development of a total synthesis route would provide access to larger quantities of the compound for more extensive biological evaluation and the synthesis of novel analogues.

-

Broader Biological Screening: Evaluating the compound against a wider range of biological targets, including different cancer cell lines and viral assays, could uncover new therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological testing of simplified analogues could help to identify the key structural features responsible for any observed bioactivity, guiding the design of more potent and selective compounds.

This technical guide provides a foundational understanding of this compound, intended to facilitate further research and development in this exciting area of natural product science.

References

- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diterpenoids from Euphorbia peplus possessing cytotoxic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pepluane and Paraliane Diterpenoids from Euphorbia peplus with Potential Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Spectroscopic Characterization of 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane

Foreword

This document provides an in-depth technical guide to the spectroscopic analysis of 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane , a complex diterpenoid of the pepluane class. Isolated from species such as Euphorbia peplus, this class of molecules is of significant interest to the scientific community for its diverse biological activities, including potential anti-inflammatory and anti-cancer properties.[1][2] For researchers in natural product chemistry, pharmacology, and drug development, rigorous and unambiguous structural confirmation is the bedrock of reliable investigation.

This guide is structured to move beyond a simple recitation of data. It is designed to provide a framework for understanding the causality behind the spectroscopic methodologies chosen for such a complex, poly-oxygenated molecule. We will detail the self-validating system of correlated spectroscopic techniques required to ensure absolute confidence in the compound's identity and purity, a non-negotiable standard in both academic research and pharmaceutical development.

Molecular Profile

Before delving into the spectroscopic data, it is essential to establish the fundamental physicochemical properties of the target compound. This information serves as the reference point for all subsequent spectral interpretation.

| Property | Value | Source |

| IUPAC Name | (4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-2-yl)methyl benzoate | [3] |

| Molecular Formula | C₃₅H₄₆O₁₂ | [4] |

| CAS Number | 219916-77-5 | [4] |

| Molar Mass | 658.73 g/mol | Calculated |

| Compound Class | Pepluane Diterpenoid | [5] |

| Natural Source | Euphorbia peplus | [5] |

| Physical Description | Powder | [4] |

| Purity (Typical) | ≥98% | [4] |

(Note: A 2D structure image would be placed here in a full document. For this text-based generation, please refer to the IUPAC name for structural details.)

The Analytical Imperative: A Multi-Modal Spectroscopic Approach

The structural complexity of this compound—featuring a tetracyclic core, multiple stereocenters, and a dense arrangement of ester and hydroxyl functional groups—precludes its definitive identification by any single analytical technique. An integrated, multi-modal approach is mandatory. The workflow described below represents a field-proven protocol for achieving unambiguous structural elucidation.

Experimental Workflow: From Sample to Structure

The following diagram outlines the logical flow for the comprehensive spectroscopic analysis of a complex natural product.

Caption: A validated workflow for the structural elucidation of complex natural products.

Methodological Details & Rationale

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy For a molecule of this complexity, a full suite of NMR experiments is non-negotiable. The choice of solvent is critical; deuterated chloroform (CDCl₃) is often suitable for pepluane diterpenoids, as it solubilizes these moderately polar compounds well.[6]

-

¹H NMR: This is the initial and most fundamental experiment. It provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (proton count), and coupling patterns (J-coupling), which reveals neighboring protons.

-

¹³C NMR & DEPT: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (specifically DEPT-135) is run concurrently to differentiate between CH₃, CH₂, and CH carbons, which is invaluable for piecing together the carbon backbone.[7]

-

2D Homonuclear Correlation (COSY): The Correlation Spectroscopy experiment maps proton-proton (¹H-¹H) couplings. This is the primary tool for identifying spin systems and tracing proton connectivity through the molecule's framework, for instance, identifying adjacent protons in the pepluane rings.[7]

-

2D Heteronuclear Correlation (HSQC/HSQC): The Heteronuclear Single Quantum Coherence experiment correlates each proton directly to the carbon it is attached to. This is the definitive method for assigning specific proton signals to their corresponding carbon signals.[7]

-

2D Long-Range Heteronuclear Correlation (HMBC): The Heteronuclear Multiple Bond Correlation experiment is arguably the most powerful tool for this molecule. It reveals correlations between protons and carbons that are two or three bonds away. This is essential for connecting the disparate spin systems identified by COSY and for unambiguously placing the numerous acetoxy and benzoyloxy ester groups by correlating their carbonyl carbons to nearby protons on the diterpenoid core.[7]

2.2.2 High-Resolution Mass Spectrometry (HRESIMS) Mass spectrometry provides the precise molecular weight of the compound. For this application, electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion. High-resolution analysis (e.g., using a TOF or Orbitrap analyzer) is crucial to determine the elemental composition (C₃₅H₄₆O₁₂), typically by observing the [M+Na]⁺ or [M+H]⁺ adduct, providing definitive confirmation of the molecular formula.[6]

2.2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. While it does not provide detailed structural connectivity, it serves as a crucial cross-check for the assignments made by NMR. The presence and characteristics of hydroxyl and carbonyl groups are particularly important for this molecule.[8]

Spectroscopic Data: Reference & Interpretation

Expected ¹H NMR Data (Reference Solvent: CDCl₃, 600 MHz)

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale & Key Correlations (HMBC) |

| Benzoyl Aromatic | 7.40 - 8.10 | Multiplets (m) | Protons of the benzoyloxy group at C-3. The ortho-protons will be furthest downfield. |

| Carbinol Protons | 3.50 - 5.50 | Doublets (d), Triplets (t), or Multiplets (m) | Protons attached to carbons bearing acetoxy or benzoyloxy groups (e.g., H-3, H-5, H-8, H-9, H-14). Their exact shifts are highly dependent on stereochemistry. |

| Hydroxyl Protons | 2.00 - 4.00 | Broad Singlets (br s) | Protons of the two hydroxyl groups at C-10 and C-15. These signals may exchange with D₂O. |

| Aliphatic/Ring Protons | 1.00 - 2.50 | Complex Multiplets (m) | The remaining CH and CH₂ protons of the tetracyclic pepluane core. |

| Acetoxy Methyls | 1.90 - 2.20 | Singlets (s) | Four distinct singlets, each integrating to 3H, corresponding to the four acetyl groups. HMBC will show correlations to their respective carbonyl carbons. |

| Structural Methyls | 0.80 - 1.50 | Singlets (s) or Doublets (d) | Methyl groups attached to the diterpenoid skeleton. HMBC correlations will be critical to assign their positions (e.g., Me-20 to C-6, C-12, C-13).[6] |

Expected ¹³C NMR Data (Reference Solvent: CDCl₃, 150 MHz)

| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |

| Ester Carbonyls | 169.0 - 175.0 | Five signals: four from the acetoxy groups and one from the benzoyloxy group. |

| Aromatic Carbons | 128.0 - 135.0 | Signals corresponding to the benzoyloxy group. The ipso-carbon (attached to the ester oxygen) will be distinct. |

| Oxygenated Carbons (C-O) | 65.0 - 85.0 | Carbons of the pepluane skeleton bearing hydroxyl, acetoxy, or benzoyloxy groups (C-3, C-5, C-8, C-9, C-10, C-14, C-15). |

| Aliphatic Carbons (CH, CH₂, CH₃) | 15.0 - 60.0 | The remaining carbons of the diterpenoid core and the structural methyl groups. |

| Acetoxy Methyls | 20.0 - 23.0 | The four methyl carbons of the acetyl groups. |

Expected Mass Spectrometry Data (HRESIMS)

| Ion | Expected m/z | Notes |

| [M+Na]⁺ | 681.2881 | C₃₅H₄₆O₁₂Na. This is often the most prominent ion observed in ESI positive mode for this class of compounds. |

| [M+H]⁺ | 659.3062 | C₃₅H₄₇O₁₂. May also be observed. |

| Key Fragments | Variable | Common neutral losses would include acetic acid (60.02 Da) and benzoic acid (122.04 Da) from the ester groups. |

Expected FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3550 - 3400 | O-H Stretch (Broad) | Hydroxyl groups (-OH)[8] |

| 3000 - 2850 | C-H Stretch | Aliphatic CH, CH₂, CH₃ |

| ~1735 | C=O Stretch (Strong) | Ester carbonyls (Acetoxy & Benzoyloxy)[11] |

| ~1600, ~1450 | C=C Stretch | Aromatic ring (Benzoyloxy) |

| 1250 - 1220 | C-O Stretch (Strong) | Acetate ester linkage[11] |

The Self-Validating System: Ensuring Trustworthiness

The trustworthiness of a structural assignment does not come from a single piece of data but from the coherent and uncontradicted story told by all data in unison. This principle of cross-validation is critical.

Caption: Interlocking data streams required for a trustworthy structural assignment.

Key Cross-Checks:

-

Formula Consistency: The molecular formula determined by HRESIMS (C₃₅H₄₆O₁₂) must exactly match the number of carbons and protons observed and assigned in the ¹³C and ¹H NMR spectra.

-

Functional Group Confirmation: The hydroxyl (-OH) and ester carbonyl (C=O) groups identified by their characteristic stretches in the FT-IR spectrum must be consistent with the chemical shifts of the corresponding carbons and protons in the NMR spectra (e.g., ¹³C signals >169 ppm, ¹H signals for carbinol protons).

-

Connectivity Logic: The final proposed structure must be able to explain every major correlation observed in the 2D NMR spectra. Any unexplainable HMBC or COSY correlation indicates a flawed assignment.

By adhering to this rigorous, multi-faceted analytical protocol, researchers can achieve an unimpeachable level of confidence in the identity and structure of this compound, paving the way for reliable and reproducible biological and chemical investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Pepluane and Paraliane Diterpenoids from Euphorbia peplus with Potential Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. plantaedb.com [plantaedb.com]

- 4. chemfaces.com [chemfaces.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ir.kib.ac.cn [ir.kib.ac.cn]

- 7. scielo.br [scielo.br]

- 8. scirp.org [scirp.org]

- 9. Isolation and structure revision of pepluane diterpenoids from euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane (CAS 219916-77-5): A Pepluane Diterpenoid from Euphorbia peplus

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane is a complex diterpene polyester belonging to the pepluane class.[1] Isolated from Euphorbia peplus, a plant with a long history in traditional medicine for treating various skin conditions, this molecule is part of a larger family of structurally diverse diterpenoids that have garnered significant interest in the scientific community.[1][2] The genus Euphorbia is a rich source of macrocyclic diterpenoids known for a wide array of biological activities, including anti-inflammatory, antitumor, and antiviral properties.[2] This guide provides a comprehensive overview of the available technical information on this specific pepluane diterpenoid, including its discovery, structural elucidation, and the broader context of the biological potential of its chemical class.

Physicochemical Properties and Structural Elucidation

While the compound with CAS number 219916-77-5 is commercially available, detailed physicochemical data in the public literature is sparse. However, the seminal work by Hohmann et al. in 1999, which reported the isolation of a new pepluane diterpene polyester, provides crucial insights into a molecule with a matching molecular formula (C35H46O12) and mass spectrometry data.[1]

The structure of this pepluane diterpenoid was established through extensive spectroscopic analysis, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) techniques.[1][3] The presence of four acetate and one benzoate groups was confirmed by these spectroscopic methods.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 219916-77-5 | N/A |

| Molecular Formula | C35H46O12 | [1] |

| Molecular Weight | 658.73 g/mol | N/A |

| Appearance | Crystalline solid | [1] |

| Melting Point | 238-240 °C | [1] |

| Key Spectroscopic Features | IR (cm-1): 3432 (hydroxy), 1738, 1711 (ester); UV (nm): 229, 274, 282 (phenyl group) | [1] |

Isolation from Euphorbia peplus

The isolation of pepluane diterpenoids is a multi-step process involving extraction and chromatography. The following is a generalized protocol based on the methodologies described in the literature for isolating diterpenoids from Euphorbia peplus.[1]

Diagram 1: Generalized Workflow for the Isolation of Pepluane Diterpenoids

Caption: A typical workflow for isolating pepluane diterpenoids.

Step-by-Step Isolation Protocol

-

Extraction: The fresh, whole plant material of Euphorbia peplus is extracted with methanol.

-

Solvent Partitioning: The resulting methanolic extract is partitioned with a dichloromethane-soluble fraction to separate compounds based on polarity.[1]

-

Column Chromatography (Polyamide): The dichloromethane-soluble fraction is subjected to column chromatography on a polyamide support, using a water-methanol gradient for elution.[1]

-

Column Chromatography (Silica Gel): Fractions of interest are further purified by column chromatography on silica gel, employing a chloroform-acetone gradient.[1]

-

High-Performance Liquid Chromatography (HPLC): The final purification step involves HPLC to yield the pure crystalline compound.[1]

Biological Activity and Therapeutic Potential (Inferred)

Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory properties of diterpenoids from Euphorbia.[2][4] Many of these compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a key model for inflammation.[2][4] For instance, several pepluanol derivatives have demonstrated moderate inhibitory effects on NO production with IC50 values in the micromolar range.[4]

Diagram 2: Proposed Anti-inflammatory Mechanism of Action

Caption: Inhibition of the NF-κB pathway is a potential anti-inflammatory mechanism.

Cytotoxic and Antitumor Potential

Diterpenoids from Euphorbia species have been extensively evaluated for their cytotoxic activities against various cancer cell lines.[5] While some diterpenoids show potent cytotoxic effects, the activity can be highly structure-dependent. For example, some studies on other diterpenoids from E. peplus have shown them to be inactive against certain human tumor cell lines at concentrations up to 40 μM.[4] Further investigation is required to determine the specific cytotoxic profile of this compound.

Experimental Protocols for Biological Evaluation

For researchers interested in investigating the biological activities of this compound, the following are standard in vitro assays based on protocols used for similar diterpenoids.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay evaluates the ability of the compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Quantification: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on cell viability.

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media.

-

Cell Seeding: Seed the cells in 96-well plates and allow them to attach.

-

Compound Treatment: Expose the cells to a range of concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

This compound is a structurally interesting pepluane diterpenoid from Euphorbia peplus. While its specific biological activities have not been extensively reported, the broader family of Euphorbia diterpenoids exhibits promising anti-inflammatory and cytotoxic potential. Future research should focus on a comprehensive biological evaluation of this specific molecule to elucidate its mechanism of action and to determine its potential as a lead compound for drug development. The synthesis of analogues could also provide valuable structure-activity relationship (SAR) data to optimize its therapeutic properties.

References

An In-Depth Technical Guide to the Biosynthesis of Pepluane Diterpenoids in Euphorbia

Abstract

The genus Euphorbia is a vast reservoir of structurally complex and biologically active diterpenoids, which are foundational to the development of new therapeutics. Among these, the pepluane class, characterized by a unique 5/6/5/6 tetracyclic core, has garnered interest for its notable anti-inflammatory properties. However, unlike other major classes such as the ingenanes or jatrophanes, the biosynthetic pathway leading to the pepluane scaffold remains largely unelucidated. This technical guide synthesizes the current state of knowledge, presenting the established foundational steps in Euphorbia diterpenoid biosynthesis and framing a robust, evidence-based hypothesis for the largely uncharted pepluane-specific pathway. We detail the key enzyme families—terpene synthases, cytochrome P450s, and dehydrogenases—that are the primary candidates for catalyzing this complex chemistry. Furthermore, this guide provides field-proven, step-by-step protocols for the core experimental workflows, including metabolomics-guided gene discovery, heterologous expression for functional characterization, and virus-induced gene silencing (VIGS) for in planta validation. This document is intended to serve as a vital resource for researchers in natural product chemistry, metabolic engineering, and drug development, providing both the theoretical framework and the practical methodologies required to fully uncover the biosynthesis of these promising molecules.

Introduction: The Pharmacological Promise of Euphorbia Diterpenoids

The Euphorbiaceae family is a treasure trove of specialized metabolites, particularly macrocyclic and polycyclic diterpenoids, which exhibit a remarkable range of biological activities.[1] The clinical success of ingenol mebutate (Picato®), a diterpenoid from Euphorbia peplus approved for the treatment of actinic keratosis, has intensified research into the biosynthesis of these valuable compounds.[2][3] These molecules, including the well-known tigliane and jatrophane classes, typically derive from a common C20 precursor, casbene.[4]

While significant progress has been made in elucidating the pathways to major diterpenoid classes like the lathyranes and ingenanes, many scaffolds remain biosynthetically obscure.[4] Among these are the pepluane diterpenoids, a rare class of molecules primarily isolated from Euphorbia peplus and Euphorbia paralias.[5][6] Pepluanes are defined by their intricate 5/6/5/6 fused tetracyclic ring system and have demonstrated significant anti-inflammatory activity.[7] Understanding their biosynthesis is not only a fundamental scientific challenge but also a critical step toward enabling their sustainable production through metabolic engineering, bypassing the limitations of low natural abundance and complex chemical synthesis.

This guide provides a deep dive into the current understanding and the necessary experimental approaches to fully characterize the pepluane biosynthetic pathway.

The Foundational Pathway: From GGPP to Key Diterpenoid Intermediates

The biosynthesis of all Euphorbia diterpenoids begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP), a product of the methylerythritol phosphate (MEP) pathway in plant plastids.[8] The commitment step, and the first point of divergence, is the cyclization of GGPP.

-

Formation of Casbene : In the Euphorbiaceae, the first committed step is the cyclization of GGPP by a diterpene synthase known as casbene synthase (CBS) to form casbene.[2] This macrocyclic diterpene serves as the common ancestor for a vast array of downstream skeletons, including lathyranes, jatrophanes, tiglianes, and ingenanes.[4] The central role of CBS has been unequivocally confirmed using Virus-Induced Gene Silencing (VIGS), where silencing of the CBS gene in E. peplus led to a major reduction in both jatrophane and ingenane classes.[4]

-

Oxidative Modifications and Branch Points : Following the formation of casbene, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), decorate the macrocycle. These oxidations are not random; they are regio- and stereospecific reactions that prepare the molecule for subsequent intramolecular cyclizations and rearrangements. A crucial and highly conserved step is the oxidation of casbene at the C-5 position, a reaction catalyzed by members of the CYP726A subfamily.[2] Further oxidations, often at the C-9 position by CYP71D family enzymes, lead to key branch-point intermediates like jolkinol C , a lathyrane diterpenoid that is a precursor to more complex structures.[4]

The overall flow from the primary precursor to key branch points is illustrated below.

The Pepluane Biosynthetic Puzzle: A Proposed Pathway from Paraliane Precursors

The precise enzymatic steps leading to the pepluane skeleton are currently unknown. However, a compelling hypothesis has emerged from phytochemical evidence. Pepluane and paraliane diterpenoids are consistently co-isolated from extracts of E. peplus and E. paralias.[5][6][9] This co-occurrence, coupled with their structural similarities, strongly suggests that one is derived from the other. It is proposed that the pepluane 5/6/5/6 tetracyclic system arises from a molecular rearrangement and/or further cyclization of a paraliane-type precursor.[7]

The formation of the initial paraliane skeleton from casbene would itself require a complex series of regio-specific oxidations and intramolecular bond formations, likely catalyzed by a suite of currently uncharacterized CYPs and other cyclases. The subsequent conversion to the pepluane scaffold represents the current frontier of research in this area. Elucidating this transformation will require the identification and functional characterization of the specific enzymes responsible, using the robust molecular biology workflows detailed in Section 5.0.

Key Enzyme Families: The Molecular Machinery

While the specific enzymes for pepluane biosynthesis are yet to be confirmed, analysis of related pathways in Euphorbia points to several key enzyme families as the primary candidates.

Casbene Synthase (CBS)

As the gatekeeper enzyme, CBS channels the metabolic flux from primary metabolism (GGPP) into this specialized biosynthetic network. Its central role makes it a key target for metabolic engineering efforts aimed at increasing the total pool of diterpenoid precursors.

Cytochrome P450s (CYP726A & CYP71D)

CYPs are the master chemists of plant secondary metabolism, responsible for the vast majority of oxidation reactions.[2]

-

CYP726A Subfamily : Members of this family are repeatedly shown to be involved in diterpenoid biosynthesis in Euphorbiaceae. Specifically, CYP726A enzymes frequently catalyze the critical 5-oxidation of casbene, a modification present in most downstream products.[2][10]

-

CYP71D Subfamily : This large and diverse subfamily also plays a major role. Enzymes like CYP71D365 are involved in the pathway to jolkinol C.[4] It is highly probable that other members of the CYP726A and CYP71D families are responsible for the complex series of hydroxylations, epoxidations, and potential rearrangements required to form the paraliane and pepluane backbones.

Short-Chain Dehydrogenases/Reductases (SDRs) and Acyltransferases

Following the formation of the core skeleton, further modifications add to the structural diversity. SDRs catalyze redox reactions, such as the conversion of hydroxyl groups to ketones, which can be critical for subsequent cyclization steps.[4] Additionally, BAHD acyltransferases are responsible for attaching various acyl groups (e.g., acetate, angelate) to the diterpenoid core, which is often crucial for the molecule's biological activity.

The Researcher's Toolkit: Methodologies for Pathway Elucidation

Uncovering the novel biosynthetic pathway to pepluanes requires a multi-step, integrated approach that combines modern 'omics' techniques with classical molecular biology. This section provides an overview and step-by-step protocols for a self-validating system of gene discovery and characterization.

Protocol: Metabolomics-Guided Gene Discovery

This strategy is predicated on the principle that genes involved in the same biosynthetic pathway are often co-expressed.[11] By correlating metabolite profiles with transcriptomic data, one can identify strong candidate genes.

-

Step 1: Tissue Collection : Collect samples from different tissues of E. peplus where diterpenoid accumulation is high (e.g., latex, roots, stems, leaves). It is critical to also include a tissue with low or no accumulation as a negative control. Flash-freeze all samples in liquid nitrogen and store them at -80°C.

-

Step 2: Metabolite Profiling : Perform metabolite extraction from a portion of each sample using a suitable solvent (e.g., acetone or methanol). Analyze the extracts using a high-resolution LC-MS/MS system. Identify peaks corresponding to known pepluane and paraliane diterpenoids by comparing retention times and fragmentation patterns to authentic standards or literature data.[9][12]

-

Step 3: Transcriptome Sequencing (RNA-Seq) : Extract total RNA from a parallel set of tissue samples. Prepare RNA-Seq libraries and perform deep sequencing. Assemble the transcriptome and quantify the expression levels (e.g., in Transcripts Per Million - TPM) for all genes across all tissues.

-

Step 4: Correlation Analysis : Perform a weighted gene co-expression network analysis (WGCNA) or a simpler differential expression analysis. Identify genes whose expression profiles strongly correlate with the accumulation patterns of pepluane/paraliane diterpenoids.

-

Step 5: Candidate Prioritization : From the list of co-expressed genes, prioritize those with annotations suggesting a role in terpene biosynthesis (e.g., Cytochrome P450, dehydrogenase, terpene synthase, acyltransferase). Often, these genes are physically located together in the genome in biosynthetic gene clusters.[2]

Protocol: Heterologous Expression in N. benthamiana for Functional Assays

This method allows for the rapid testing of an enzyme's function in a controlled biological system that does not produce the target compounds natively.[13]

-

Step 1: Vector Construction : Synthesize and clone the full-length coding sequence of a candidate gene into a plant transient expression vector (e.g., pEAQ-HT).

-

Step 2: Agrobacterium Transformation : Transform the expression vector into an Agrobacterium tumefaciens strain (e.g., GV3101).

-

Step 3: Culture Preparation : Grow an overnight culture of the transformed Agrobacterium. Pellet the cells by centrifugation and resuspend them in an infiltration buffer (10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of ~0.5-1.0. Acetosyringone is crucial as it induces the bacterial vir genes required for T-DNA transfer to the plant cells.[14]

-

Step 4: Agroinfiltration : Using a needleless 1 mL syringe, gently infiltrate the bacterial suspension into the abaxial (underside) of leaves of 4-5 week old N. benthamiana plants. Co-infiltrate with known upstream pathway genes (e.g., CBS) and a viral suppressor of gene silencing (e.g., P19) to maximize product accumulation.[14]

-

Step 5: Incubation and Analysis : Incubate the plants for 5-7 days. Harvest the infiltrated leaf patches, perform metabolite extraction, and analyze by LC-MS/MS to detect the product of the candidate enzyme. If testing a tailoring enzyme, a known precursor (e.g., a specific paraliane) can be infiltrated along with the bacterial suspension.

Protocol: Virus-Induced Gene Silencing (VIGS) for In Planta Validation

VIGS is a powerful reverse-genetics tool that leverages the plant's natural defense against viruses to specifically knock down the expression of an endogenous gene.[15]

-

Step 1: VIGS Vector Construction : Select a unique ~200-400 bp fragment of the candidate gene's coding sequence. Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

-

Step 2: Culture Preparation : Transform the pTRV2-gene construct and the pTRV1 helper vector into separate Agrobacterium strains. Prepare infiltration cultures for both as described in the previous protocol.

-

Step 3: Infiltration : Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio. Infiltrate the mixture into the cotyledons or first true leaves of young (2-3 week old) E. peplus seedlings. Include a positive control targeting a gene that gives a visible phenotype (e.g., Phytoene desaturase, PDS, which causes photobleaching) to monitor silencing efficiency.

-

Step 4: Systemic Silencing : Grow the plants for 2-4 weeks to allow the viral vector to spread systemically, establishing gene silencing throughout the plant.

-

Step 5: Analysis : Harvest tissues from the silenced plants (and empty-vector controls). Perform quantitative real-time PCR (qRT-PCR) to confirm the knockdown of the target gene's transcript. Conduct metabolite profiling via LC-MS/MS to observe the predicted effect: a significant reduction in pepluane diterpenoids and a potential accumulation of their immediate biosynthetic precursors.

Data Compendium: Bioactivity of Pepluane and Paraliane Diterpenoids

The primary reported biological activity for pepluane and paraliane diterpenoids is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory potential.

| Compound ID | Diterpenoid Class | Source Organism | Bioactivity (NO Inhibition IC₅₀, µM) | Reference |

| Paralianone C | Paraliane | E. peplus | 38.3 | [5] |

| Paralianone D | Paraliane | E. peplus | 33.7 | [5] |

| Pepluanol G | Pepluane | E. peplus | 31.8 | [5] |

| Compound 13 (Known) | Pepluane | E. peplus | 29.9 | [5] |

| Pepluanone | Pepluane | E. paralias | ~25 (Comparable to positive control) | [6] |

| Paralianone | Paraliane | E. paralias | > 50 | [6] |

Table 1: Reported anti-inflammatory activities of selected pepluane and paraliane diterpenoids.

Conclusion and Future Directions

The biosynthesis of pepluane diterpenoids in Euphorbia represents a fascinating and unsolved puzzle in plant specialized metabolism. While the foundational pathway from GGPP to the casbene macrocycle is well-established, the specific enzymatic steps that forge the unique 5/6/5/6 pepluane core remain to be discovered. The strong phytochemical evidence pointing to a paraliane precursor provides a clear and testable hypothesis.

The path forward lies in the rigorous application of the integrated experimental workflows detailed in this guide. The combination of metabolomics-guided gene discovery with functional validation through heterologous expression and in planta VIGS provides a powerful, self-validating system to identify and confirm the function of the missing biosynthetic genes. The successful elucidation of this pathway will not only fill a significant gap in our fundamental understanding of plant biochemistry but will also provide the genetic toolkit necessary for the metabolic engineering and sustainable production of these high-value anti-inflammatory compounds.

References

- 1. scispace.com [scispace.com]

- 2. Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene discovery and virus-induced gene silencing reveal branched pathways to major classes of bioactive diterpenoids in Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pepluane and Paraliane Diterpenoids from Euphorbia peplus with Potential Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paraliane and pepluane diterpenes as anti-inflammatory agents: first insights in structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Integrative omics approaches for biosynthetic pathway discovery in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nicotiana benthamiana as a Transient Expression Host to Produce Auxin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bsw3.naist.jp [bsw3.naist.jp]

- 14. researchgate.net [researchgate.net]

- 15. Plant Gene Silencing by VIGS - Lifeasible [lifeasible.com]

An In-Depth Technical Guide to 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane: A Pepluane Diterpenoid from Euphorbia peplus

Introduction: The Pepluane Scaffold and its Significance

The intricate world of natural products presents a continuous frontier for scientific discovery, particularly in the realm of drug development. Among the myriad of complex molecular architectures, the diterpenoids isolated from the Euphorbia genus stand out for their structural diversity and potent biological activities. This guide focuses on a specific member of this family, 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane, a pepluane-type diterpenoid.

The pepluane skeleton is a tetracyclic diterpenoid framework that has garnered significant interest due to the anti-inflammatory and cytotoxic potential exhibited by its derivatives.[1][2] These compounds are part of a larger family of diterpenoids from Euphorbia peplus, a plant with a long history in traditional medicine for treating various ailments.[1] Understanding the precise chemical structure and stereochemistry of these molecules is paramount for elucidating their mechanism of action and for guiding synthetic and semi-synthetic efforts towards novel therapeutic agents. This guide provides a comprehensive overview of the chemical structure, isolation, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The definitive determination of the complex three-dimensional structure of this compound necessitates a sophisticated application of modern spectroscopic techniques. The primary research that first described a closely related new pepluane diterpene polyester from Euphorbia peplus relied on a combination of high-field Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[3]

Core Structure and Key Functional Groups

The systematic name, this compound, provides a roadmap to its chemical constitution. The molecule is built upon the foundational pepluane diterpenoid core, which is extensively functionalized with:

-

Four Acetoxy Groups: Located at positions 5, 8, 9, and 14.

-

One Benzoyloxy Group: Situated at position 3.

-

Two Hydroxyl Groups: Found at positions 10 and 15.

The molecular formula for this compound is C₃₅H₄₆O₁₂ and it has a molecular weight of 658.74 g/mol .[4]

Below is a two-dimensional representation of the chemical structure:

Caption: 2D Chemical Structure of this compound.

Spectroscopic Data (Exemplary)

While the specific spectral data from the primary literature for this exact compound is not available in the public domain, a typical dataset for such a molecule would include the following, presented here as an illustrative example.

Table 1: Representative Spectroscopic Data for a Pepluane Diterpenoid

| Technique | Observed Features | Interpretation |

| ¹H NMR | Multiple signals in the δ 0.8-2.5 ppm range (methyl and methylene protons), several downfield signals between δ 4.0-6.0 ppm (protons attached to oxygenated carbons), and aromatic signals in the δ 7.0-8.0 ppm range. | Confirms the presence of the diterpenoid core, multiple acetate and benzoate ester functionalities. |

| ¹³C NMR | Approximately 35 distinct carbon signals, including several in the δ 168-175 ppm range (carbonyl carbons of esters), aromatic signals (δ 128-135 ppm), and numerous signals for the tetracyclic core. | Corroborates the molecular formula and the presence of various functional groups. |

| IR (Infrared) | Strong absorption bands around 1730-1750 cm⁻¹ (C=O stretching of esters), a broad band around 3400-3500 cm⁻¹ (O-H stretching of hydroxyl groups), and bands corresponding to C-O and C-H bonds. | Provides evidence for the key ester and hydroxyl functional groups. |

| MS (Mass Spec) | A molecular ion peak (or a protonated/sodiated adduct) consistent with the molecular formula C₃₅H₄₆O₁₂. Fragmentation patterns would show losses of acetic acid and benzoic acid moieties. | Confirms the molecular weight and provides clues about the lability of the ester groups. |

Note: The data in this table is illustrative and not the experimentally determined values for the title compound, as the full primary source was not accessible.

Isolation and Purification Workflow

The isolation of pepluane diterpenoids from Euphorbia peplus is a multi-step process that leverages the principles of natural product chemistry. The general workflow, based on related studies, is outlined below.[2][3]

References

- 1. ir.kib.ac.cn [ir.kib.ac.cn]

- 2. Pepluane and Paraliane Diterpenoids from Euphorbia peplus with Potential Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and structure revision of pepluane diterpenoids from euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. plantaedb.com [plantaedb.com]

"physical and chemical properties of 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane"

An In-Depth Technical Guide to 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane and the Pepluane Class of Diterpenoids

Foreword

The intricate world of natural products continues to be a profound source of inspiration for novel therapeutic agents. Among the myriad of complex molecular architectures synthesized by nature, the diterpenoids from the Euphorbia genus stand out for their structural diversity and significant biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the physical and chemical properties of a specific member of this family, this compound, within the broader context of the pepluane class of diterpenoids. As a Senior Application Scientist, my objective is to not only present the available data but also to provide insights into the experimental rationale and potential applications of this fascinating molecule and its analogs.

The Pepluane Diterpenoids: A Profile

The pepluane skeleton is a tetracyclic diterpenoid scaffold that is characteristic of natural products isolated from plants of the Euphorbia genus, particularly Euphorbia peplus.[1][2] These compounds are part of a larger family of Euphorbia diterpenoids, which includes other notable skeletons such as jatrophane, ingenane, and tigliane.[3][4] The structural complexity and high degree of oxygenation of pepluane diterpenoids have made them intriguing targets for phytochemical and pharmacological research.[2]

From a drug discovery perspective, the interest in this class of molecules is largely driven by their potent biological activities, most notably their anti-inflammatory properties.[5][6][7] This has led to extensive efforts to isolate and characterize new pepluane analogs and to understand their structure-activity relationships.[3]

Molecular Identification of this compound

This specific pepluane diterpenoid is a highly substituted polyester. Its structure is based on the core pepluane framework, adorned with four acetoxy groups, one benzoyloxy group, and two hydroxyl groups at specific positions. These functional groups are critical to its chemical properties and likely play a significant role in its biological activity.

Basic Molecular Data

The fundamental molecular identifiers for this compound have been established and are summarized in the table below.

| Property | Value | Source |

| CAS Number | 219916-77-5 | [8][9] |

| Molecular Formula | C₃₅H₄₆O₁₂ | [8] |

| Molecular Weight | 658.74 g/mol | [8] |

| Class | Diterpenoid (Pepluane) | [10][11] |

Structural Representation

The 2D structure of this compound is depicted below, illustrating the complex arrangement of its cyclic core and ester functional groups.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical and pharmacological review of diterpenoids from the genus Euphorbia Linn (2012-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Euphorbia diterpenoids: isolation, structure, bioactivity, biosynthesis, and synthesis (2013–2021) - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Pepluane and Paraliane Diterpenoids from Euphorbia peplus with Potential Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ir.kib.ac.cn [ir.kib.ac.cn]

- 8. chemuniverse.com [chemuniverse.com]

- 9. 5,8,9,14-Tetraacetoxy- 3-benzoyloxy-10,15-dihydroxypepluane | 219916-77-5 [amp.chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

Introduction: The Unique Architecture of Pepluane Diterpenoids

An In-depth Technical Guide to Pepluane Diterpenoids: From Isolation to Bioactivity

Pepluane diterpenoids represent a fascinating and structurally complex class of natural products. Characterized by a distinctive 5/6/5/6 tetracyclic carbon skeleton, these compounds are primarily isolated from plants of the Euphorbia genus, with Euphorbia peplus being a particularly rich source.[1][2][3] The intricate, fused-ring system of the pepluane core has attracted significant attention from chemists and pharmacologists alike. This interest is further fueled by the diverse and potent biological activities exhibited by these molecules, most notably their significant anti-inflammatory and cytotoxic properties, marking them as promising candidates for drug discovery and development.[1][4][5][6] This guide provides a comprehensive overview of the isolation, structural elucidation, synthesis, and biological evaluation of pepluane diterpenoids for researchers, scientists, and drug development professionals.

Part 1: Sourcing and Characterization

The journey from a plant extract to a pure, structurally defined pepluane diterpenoid is a meticulous process that relies on a combination of classical phytochemical techniques and advanced spectroscopic analysis.

Isolation from Natural Sources

The primary source of pepluane diterpenoids is the annual herb Euphorbia peplus. The isolation process is a multi-step workflow designed to separate these specific compounds from a complex mixture of plant metabolites.

Experimental Protocol: General Isolation of Pepluane Diterpenoids from Euphorbia peplus

-

Harvesting and Extraction:

-

Solvent Partitioning (Fractionation):

-

The crude residue is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and n-butanol).[8] This step separates compounds based on their polarity, enriching the diterpenoids in the less polar fractions (typically dichloromethane and ethyl acetate).

-

-

Chromatographic Purification:

-

The bioactive fraction (e.g., the CH₂Cl₂ fraction) is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, typically n-hexane and ethyl acetate, to separate the components into sub-fractions.[9]

-

Further purification of the sub-fractions is achieved using repeated column chromatography, often on reversed-phase (C18) silica gel, and may be followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure diterpenoid compounds.[9]

-

Caption: Workflow for the isolation and purification of pepluane diterpenoids.

Structural Elucidation

Determining the precise three-dimensional structure of a pepluane diterpenoid is a non-trivial task due to its complex stereochemistry. A suite of modern analytical techniques is required.

-

High-Resolution Mass Spectrometry (HRESIMS): This is the first step to determine the exact molecular formula of the isolated compound.[1][2]

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation.

-

¹H and ¹³C NMR: Provide the fundamental carbon-hydrogen framework.[1]

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin couplings, revealing adjacent protons.[1]

-

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the tetracyclic skeleton and assigning the positions of ester or hydroxyl groups.[8]

-

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[1][2]

-

-

X-ray Crystallography: When suitable crystals can be grown, single-crystal X-ray diffraction provides unambiguous proof of both the constitution and the absolute stereochemistry of the molecule.[2][7]

| Technique | Information Gained | Causality |

| HRESIMS | Molecular Formula | Provides the elemental composition, constraining possible structures. |

| 1D/2D NMR | Connectivity & Skeleton | Defines the bonding framework and relative positions of atoms. |

| ROESY/NOESY | Relative Stereochemistry | Proximity of non-bonded atoms defines their 3D spatial arrangement. |

| X-ray Crystallography | Absolute Structure | Provides the definitive, unambiguous 3D structure and stereochemistry. |

| Table 1. Key techniques for the structural elucidation of pepluane diterpenoids. |

Part 2: Chemical Synthesis

The total synthesis of complex natural products like pepluane diterpenoids is a significant challenge that drives innovation in organic chemistry. While the pepluane skeleton itself has been a difficult target, the recent successful total synthesis of pepluacetal, a structurally related and highly modified diterpenoid from E. peplus, showcases the sophisticated strategies required.[10]

Key synthetic strategies that have been employed for related complex diterpenoids include:

-

Photo-induced Wolff Rearrangement: To construct strained ring systems.[10]

-

Ring-Closing Metathesis: To efficiently form large macrocycles.[10]

-

Late-Stage C(sp³)–H Bond Insertion: A powerful method to achieve transannular ring closures, forming the complex polycyclic core in the final stages of a synthesis.[10]

In addition to total synthesis, chemical transformations of isolated natural products can be used to verify structures and probe biogenetic pathways. For instance, the treatment of pepluanol G with p-toluenesulfonic acid was shown to produce pepluenone, confirming a plausible aromatization step in its biosynthesis.[2]

Caption: A simplified strategic overview for the synthesis of a pepluane core.

Part 3: Biological Activities and Therapeutic Potential

Pepluane diterpenoids exhibit a range of potent biological activities, with anti-inflammatory effects being the most extensively studied.

Anti-inflammatory Activity

Many pepluane diterpenoids are effective inhibitors of inflammatory responses.[1][11] The primary model used to evaluate this activity is the lipopolysaccharide (LPS)-stimulated mouse macrophage (e.g., RAW 264.7) cellular model.[1][4]

Mechanism of Action: The anti-inflammatory effect of pepluanone, a representative member of this class, has been well-characterized.[12] Its mechanism involves the suppression of key inflammatory mediators:

-

Inhibition of Pro-inflammatory Molecules: Pepluanone reduces the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), and tumor necrosis factor-alpha (TNF-α).[1][12]

-

Downregulation of Enzyme Expression: This is achieved by inhibiting the expression of the messenger RNA (mRNA) for the enzymes responsible for their production: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]

-

Targeting the NF-κB Pathway: The root of this inhibitory action is the down-regulation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) binding activity.[12] NF-κB is a master regulator of the inflammatory response, and its inhibition prevents the transcription of numerous pro-inflammatory genes.

Caption: Pepluanone inhibits inflammation by down-regulating NF-κB activity.

Structure-Activity Relationship (SAR): Initial studies provide insight into the structural requirements for anti-inflammatory activity. A comparison between the highly active pepluanone and a structurally similar but inactive analogue revealed that specific functionalities are crucial for the effect, highlighting the potential for targeted chemical modification to enhance potency.[12][13]

| Compound | IC₅₀ for NO Inhibition (μM) | Source |

| Paralianone B (4) | 33.1 ± 2.1 | [1] |

| Paralianone C (3) | 38.3 ± 1.5 | [1] |

| Pepluanol F (11) | 29.9 ± 1.8 | [1] |

| Known Analogue (13) | 36.5 ± 2.6 | [1] |

| Known Analogue (16) | 35.7 ± 2.4 | [1] |

| Table 2. Anti-inflammatory activity of selected pepluane and paraliane diterpenoids from E. peplus.[1][14] |

Cytotoxic and Other Activities

The broader class of Euphorbia diterpenoids is well-known for potent cytotoxic effects, and pepluanes are no exception.[3][15]

-

Anticancer Activity: Certain pepluane-type diterpenoids have demonstrated significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC₅₀ values in the low micromolar range.[5] This suggests they could serve as scaffolds for the development of new anticancer agents.

-

Multidrug Resistance (MDR) Reversal: Some pepluanes show potential in overcoming drug resistance in cancer cells. For example, pepluanin A was found to reverse multidrug resistance by inhibiting the activity of P-glycoprotein, a membrane pump that expels chemotherapy drugs from cancer cells.[1]

-

Antiviral Potential: While specific antiviral data for pepluanes is limited, diterpenoids as a class have shown a wide range of antiviral activities against viruses such as HIV, herpes simplex virus (HSV), and influenza.[16][17] The unique pepluane skeleton is a compelling target for future antiviral screening.

Conclusion and Future Perspectives

Pepluane diterpenoids stand out as a structurally remarkable class of natural products with significant therapeutic potential. Their well-defined anti-inflammatory mechanism, centered on the inhibition of the NF-κB signaling pathway, makes them attractive candidates for the development of novel treatments for inflammatory diseases. Furthermore, their demonstrated cytotoxicity and potential to reverse multidrug resistance warrant deeper investigation in the field of oncology.

Future research should focus on several key areas:

-

Total Synthesis: Developing efficient and scalable total synthesis routes will be critical to produce sufficient quantities for advanced preclinical and clinical studies and to enable the creation of novel analogues.

-